Product packaging for ethyl 2-(2-cyanopyridin-4-yl)acetate(Cat. No.:CAS No. 1256337-25-3)

ethyl 2-(2-cyanopyridin-4-yl)acetate

Cat. No.: B1651295
CAS No.: 1256337-25-3
M. Wt: 190.20
InChI Key: WUJMZWGAZKJLOX-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis

In the field of modern organic synthesis, there is a continuous demand for versatile starting materials that can be efficiently converted into complex molecular architectures. Compounds like ethyl 2-(2-cyanopyridin-4-yl)acetate are significant because they incorporate multiple functional groups, allowing for sequential and diverse chemical transformations. The pyridine (B92270) core is a common motif in many biologically active compounds, and this reagent provides a direct route to introduce this structure. The presence of both a cyano and an ethyl acetate (B1210297) group offers multiple points for chemical modification, fitting well within the principles of modular synthesis. For instance, the related compound ethyl cyanoacetate (B8463686) is widely used in multicomponent reactions to create a variety of heterocyclic systems, such as pyridones. sciforum.netresearchgate.net This highlights the general strategy of using such multi-functionalized reagents to build molecular complexity rapidly.

Significance as a Versatile Chemical Intermediate and Building Block

The primary significance of this compound lies in its role as a versatile chemical intermediate. ontosight.ai Chemical intermediates are compounds that are not the final product but are crucial stepping stones in a synthetic sequence. The reactivity of the active methylene (B1212753) group (the CH group situated between the cyano and ester functions) allows for the formation of new carbon-carbon bonds, a fundamental process in organic synthesis. This versatility enables its use in the construction of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry. For example, similar pyridine-containing building blocks are used in the automated generation of compound libraries for drug discovery. whiterose.ac.uk The ability to functionalize the molecule at different positions makes it a valuable precursor for a range of target structures.

Overview of Structural Features and their Influence on Chemical Reactivity

The chemical behavior of this compound is a direct consequence of its distinct structural features. The interplay between the pyridine ring, the cyano group, and the ethyl acetate moiety governs its reactivity.

Pyridine Ring : The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This electronic nature influences the acidity of protons on adjacent carbons.

Cyano Group (-C≡N) : The cyano group is a strong electron-withdrawing group. Its presence at the 2-position of the pyridine ring further increases the ring's electron deficiency and significantly enhances the acidity of the proton on the alpha-carbon of the acetate group.

Ethyl Acetate Group (-CH(CN)COOEt) : This part of the molecule contains two key features: the ester and the active methylene group.

The ester can undergo reactions such as hydrolysis to form a carboxylic acid or amidation to form amides.

The carbon atom situated between the electron-withdrawing pyridine ring and the cyano group is known as an active methylene carbon. The protons attached to this carbon are highly acidic and can be easily removed by a base. The resulting carbanion is a potent nucleophile, readily participating in alkylation, acylation, and condensation reactions. The reactivity of this active methylene group is a cornerstone of the utility of related compounds like ethyl cyanoacetate in organic synthesis. researchgate.netresearchgate.net

This combination of functional groups makes this compound a highly reactive and versatile substrate for constructing complex molecular frameworks.

Compound Properties

PropertyValue
Chemical Name This compound
CAS Number 1256337-25-3
Molecular Formula C10H10N2O2
Formula Weight 190.2 g/mol

Data sourced from ChemicalBook. chemicalbook.com

Reactive Sites and Potential Transformations

Structural FeatureReactive SitePotential Reactions
Ethyl Acetate Moiety Active Methylene (-CH-) ProtonDeprotonation followed by alkylation, acylation, condensation
Ester Carbonyl (C=O)Hydrolysis, Amination, Transesterification
Cyano Group Nitrile Carbon (C≡N)Hydrolysis, Reduction, Cycloaddition
Pyridine Ring Ring NitrogenProtonation, N-alkylation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B1651295 ethyl 2-(2-cyanopyridin-4-yl)acetate CAS No. 1256337-25-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-cyanopyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)6-8-3-4-12-9(5-8)7-11/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJMZWGAZKJLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301258215
Record name 4-Pyridineacetic acid, 2-cyano-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256337-25-3
Record name 4-Pyridineacetic acid, 2-cyano-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256337-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridineacetic acid, 2-cyano-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparative Routes to Ethyl 2 2 Cyanopyridin 4 Yl Acetate

Direct Synthesis of Ethyl 2-(2-cyanopyridin-4-yl)acetate

The direct construction of the this compound framework can be approached through several strategic disconnections, primarily involving the formation of the pyridine (B92270) ring itself or the introduction of substituents onto a pre-formed ring.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a principal strategy for functionalizing pyridine rings, which are inherently electron-deficient and thus activated towards attack by nucleophiles.

Reaction of 4-Chloropyridine (B1293800) Hydrochloride with Ethyl Cyanoacetate (B8463686)

A frequently cited method for creating a bond between a pyridine ring at the 4-position and a cyanoacetate moiety involves the reaction of 4-chloropyridine hydrochloride with ethyl cyanoacetate. However, it is critical to note that this specific reaction leads to the formation of an isomer of the target compound, namely ethyl 2-cyano-2-(pyridin-4-yl)acetate .

In this reaction, a strong base such as potassium tert-butoxide is used to deprotonate the α-carbon of ethyl cyanoacetate, generating a nucleophilic carbanion. This carbanion then attacks the electron-deficient C-4 position of the pyridine ring, displacing the chloride leaving group. google.com The pyridine nitrogen acts as an electron-withdrawing group, stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance, which facilitates the substitution. google.com

While this reaction is effective for producing the isomeric structure, the synthesis of the title compound, this compound, via a similar SNAr pathway would logically require a different starting material: 2-cyano-4-chloropyridine . In this hypothetical route, the enolate of ethyl acetate (B1210297) would act as the nucleophile, attacking the 4-position of the 2-cyanopyridine (B140075) ring.

Optimization of Reaction Conditions (e.g., Temperature, Solvents, Catalysis, Reaction Time, Yield)

The optimization of reaction conditions is crucial for maximizing yield and purity. For the synthesis of the related isomer, ethyl 2-cyano-2-(pyridin-4-yl)acetate, from 4-chloropyridine hydrochloride and ethyl cyanoacetate, a Chinese patent details several experimental conditions. google.com The reaction is typically performed using potassium tert-butoxide as the base in a solvent like tetrahydrofuran (B95107) (THF).

Key parameters from the literature for the synthesis of the isomer are summarized below:

Reactant 1Reactant 2BaseSolventTemperatureTime (min)Yield (%)Reference
4-Chloropyridine HClEthyl CyanoacetatePotassium t-butoxideTHF60 °C17087.5 google.com

This table outlines the optimized conditions for the synthesis of the isomer, ethyl 2-cyano-2-(pyridin-4-yl)acetate.

The data indicates that heating the reaction at 60 °C for 170 minutes in THF provides a high yield of the product. google.com The choice of a strong, non-nucleophilic base like potassium tert-butoxide is essential for generating the necessary carbanion from ethyl cyanoacetate without competing side reactions.

Multi-component Reaction Approaches Involving Ethyl Cyanoacetate

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. scielo.brresearchgate.net These reactions are atom-economical and can rapidly generate molecular complexity.

General Strategies for Cyanopyridine Synthesis

Several MCR strategies exist for the synthesis of the cyanopyridine scaffold. A common approach for producing 2-amino-3-cyanopyridine (B104079) derivatives involves the four-component reaction of an aldehyde, a ketone, malononitrile (B47326), and ammonium (B1175870) acetate. scielo.br This method can be catalyzed by various systems, including copper nanoparticles on charcoal, which offers the advantage of being heterogeneous and recyclable. scielo.br

Another powerful method for introducing the cyano group is through palladium-catalyzed cyanation of halopyridines. google.com This avoids the use of highly toxic cyanide salts by employing safer cyanide sources like potassium ferrocyanide. google.com Additionally, direct cyanation of pyridine N-oxides represents a valuable route for synthesizing 2-cyanopyridines. chem-soc.si

Modified Hantzsch-Type Reactions for Related Pyridine Derivatives

The classic Hantzsch pyridine synthesis is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor like ammonia (B1221849) to form a 1,4-dihydropyridine. wikipedia.orgorganic-chemistry.org This intermediate is then oxidized to the corresponding aromatic pyridine. wikipedia.org

This reaction can be modified to produce cyanopyridine derivatives by replacing one or both of the β-ketoester components with a reactant containing a nitrile group. A relevant modification involves the use of ethyl cyanoacetate . For instance, a one-pot reaction combining an aldehyde, an acetyl-containing compound, ammonium acetate, and ethyl cyanoacetate can yield highly substituted cyanopyridine structures. nih.gov One specific synthesis of a complex 2-oxo-3-cyanopyridine derivative uses 2-acetylthiophene, 4-pyridine carboxaldehyde, ammonium acetate, and ethyl cyanoacetate in a single step. nih.gov This demonstrates the versatility of Hantzsch-like condensations in building the cyanopyridine core, which could be theoretically adapted for the synthesis of this compound by selecting appropriate precursors.

Synthesis of Key Precursors and Related Pyridine-Containing Analogues

The efficient synthesis of this compound relies on the availability of key precursors and the application of reliable synthetic transformations. This section details the preparation of a crucial acidic precursor via ester hydrolysis and explores the derivatization from other pyridylacetate scaffolds.

Preparation of 2-(2-Cyanopyridin-4-yl)acetic Acid via Ester Hydrolysis

The hydrolysis of the corresponding ethyl ester is a primary method for the preparation of 2-(2-cyanopyridin-4-yl)acetic acid. google.comechemi.comachemblock.com This transformation can be achieved under either acidic or basic conditions, which cleave the ester bond to yield the carboxylic acid and ethanol (B145695).

Basic hydrolysis is commonly employed and involves heating the ethyl ester in the presence of an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide. beilstein-journals.org The reaction proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of the ethoxide ion forms the carboxylate salt. The reaction is typically driven to completion by heating under reflux. Following the hydrolysis, the resulting carboxylate salt is neutralized with a strong acid, such as hydrochloric acid, to protonate the carboxylate and precipitate the desired 2-(2-cyanopyridin-4-yl)acetic acid. beilstein-journals.org

Acid-catalyzed hydrolysis, on the other hand, involves heating the ester with a dilute mineral acid like hydrochloric or sulfuric acid. scribd.comresearchgate.net This Fischer esterification in reverse is an equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule. researchgate.net

The choice between acidic and basic hydrolysis often depends on the stability of other functional groups within the molecule. For 2-(2-cyanopyridin-4-yl)acetate, the cyano group is generally stable under these conditions, making both methods viable.

A summary of typical hydrolysis conditions for related esters is presented in the table below.

Starting MaterialReagents and ConditionsProductReference
Diethyl 2-(perfluorophenyl)malonateHBr, AcOH, reflux2-(Perfluorophenyl)acetic acid beilstein-journals.org
Ethyl AcetateDilute Acid, HeatAcetic Acid scribd.com
Ethyl AzolylacetatesK2CO3, Microwave, 180°CPotassium Azolylacetates nih.gov

Derivatization from Other Pyridylacetate Scaffolds

The synthesis of this compound can also be approached through the modification of other pyridylacetate scaffolds. These methods often involve the introduction of the cyano group at a later stage of the synthesis.

One potential route starts from a pre-existing pyridylacetate, such as ethyl 2-(pyridin-4-yl)acetate. nih.gov The introduction of a cyano group onto the pyridine ring can be challenging and often requires activation of the ring. Direct cyanation of pyridines can be achieved through various methods, including the use of potassium cyanide in the presence of an activating agent. For instance, treatment of a pyridine with nitric acid and trifluoroacetic anhydride (B1165640) can generate an N-nitropyridinium intermediate, which is then susceptible to nucleophilic attack by a cyanide ion, preferentially at the 2-position. thieme-connect.de

Another strategy involves the derivatization of a pre-functionalized pyridine ring that is subsequently converted to the desired product. For example, a starting material like 2-chloro-4-(chloromethyl)pyridine (B11194) could undergo a series of reactions. The chloromethyl group can be converted to an acetate group through reaction with a cyanide salt to form a nitrile, followed by hydrolysis and esterification. The 2-chloro substituent on the pyridine ring could then be displaced by a cyanide group in a nucleophilic aromatic substitution reaction.

The synthesis of various derivatives from ethyl 2-(2-pyridylacetate) has been extensively studied, showcasing the versatility of this scaffold. mdpi.comresearchgate.net These methods often involve the transformation of the ester group into other functionalities like hydrazides, which can then be cyclized to form a variety of heterocyclic systems. While not directly leading to this compound, these studies provide a toolbox of reactions that can be applied to manipulate pyridylacetate structures.

A representative reaction scheme for the derivatization of a pyridylacetate is the synthesis of ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. nih.gov In this synthesis, 4-(4-pyridinyl)pyrimidine-2-thiol is reacted with ethyl 2-bromoacetate in the presence of a base like sodium hydroxide. This S-alkylation reaction proceeds smoothly to yield the desired product.

Starting MaterialReagentsProductReference
4-(4-Pyridinyl)pyrimidine-2-thiolEthyl 2-bromoacetate, NaOH, EthanolEthyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate nih.gov
Ethyl 2-(2-pyridyl)acetateHydrazine (B178648) Hydrate (B1144303), Ethanol2-(Pyridin-2-yl)acetohydrazide mdpi.com

These examples highlight the diverse chemical transformations that can be employed on pyridylacetate scaffolds to generate a wide array of functionalized molecules.

Chemical Transformations and Derivatization Strategies

Reactivity of the Ester Moiety

The ester group in ethyl 2-(2-cyanopyridin-4-yl)acetate is a primary site for transformations such as hydrolysis, transesterification, and amidation, providing access to carboxylic acids, different esters, and amides, respectively.

Hydrolysis Reactions to Carboxylic Acids under Acidic or Basic Conditions

The ethyl ester of 2-(2-cyanopyridin-4-yl)acetate can be readily hydrolyzed to its corresponding carboxylic acid, 2-(2-cyanopyridin-4-yl)acetic acid, under both acidic and basic conditions. This transformation is a fundamental step in the synthesis of various derivatives where a carboxylic acid functionality is required for subsequent reactions.

Under basic conditions, the hydrolysis is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Acid-catalyzed hydrolysis, on the other hand, is generally carried out by heating the ester in the presence of a strong acid, like hydrochloric acid or sulfuric acid, in an aqueous medium. This process involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon towards a nucleophilic attack by water.

Table 1: Representative Conditions for Hydrolysis of this compound

Reagents and ConditionsProductReference
1. NaOH (aq), Heat; 2. HCl (aq)2-(2-Cyanopyridin-4-yl)acetic acid nih.govacs.org
HCl (aq), Heat2-(2-Cyanopyridin-4-yl)acetic acid nih.govacs.org

Transesterification and Amidation Reactions

Transesterification of this compound allows for the conversion of the ethyl ester into other alkyl esters. This reaction is typically catalyzed by either an acid or a base and is driven to completion by using a large excess of the desired alcohol or by removing the ethanol (B145695) byproduct. chemicalforums.comresearchgate.net

Amidation of the ester functionality provides a direct route to the corresponding amides. This can be achieved by reacting the ester with a primary or secondary amine. The reaction can be catalyzed by Lewis acids, such as iron(III) chloride, particularly for the amidation of 2-pyridinecarboxylates. researchgate.net The formation of a stabilized intermediate complex involving the coordination of the carbonyl oxygen and the pyridine (B92270) nitrogen to the metal catalyst facilitates the amidation process. researchgate.net Alternatively, the ester can be converted to the carboxylic acid first, which is then coupled with an amine using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt). orientjchem.orgstackexchange.com

Table 2: General Conditions for Amidation of Pyridine Esters

AmineCoupling Reagents/CatalystProductReference
Primary or Secondary AminesIron(III) Chloride2-(2-Cyanopyridin-4-yl)acetamide derivative researchgate.net
Primary or Secondary Amines1. Hydrolysis to acid; 2. EDCI, DMAP, HOBt2-(2-Cyanopyridin-4-yl)acetamide derivative orientjchem.orgstackexchange.com

Reactions Involving the Nitrile Group

The nitrile group is a highly versatile functional group that can undergo a variety of transformations, including reduction to an amine and participation in nucleophilic additions and cycloaddition reactions.

Reduction to Amine Functionalities

The cyano group of this compound can be reduced to a primary amine, yielding ethyl 2-(2-(aminomethyl)pyridin-4-yl)acetate. This transformation is crucial for introducing a basic amino group, which can be a key pharmacophore or a handle for further functionalization. Common methods for the reduction of cyanopyridines include catalytic hydrogenation and electrochemical reductions. echemi.com Catalytic hydrogenation can be performed using various catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. Electrochemical methods offer an alternative route, often employing a lead dioxide cathode in an acidic medium. echemi.com

Table 3: General Methods for the Reduction of Cyanopyridines

Reduction MethodReagents and ConditionsProductReference
Catalytic HydrogenationH₂, Pd/C or Raney NiPrimary Amine echemi.com
Electrochemical ReductionLead dioxide cathode, H₂SO₄ (aq)Primary Amine echemi.com

Nucleophilic Additions and Cycloadditions (e.g., for Tetrazole Ring Formation)

The nitrile group is electrophilic and can be attacked by various nucleophiles. A notable example is the reaction with thiols, such as cysteine, which leads to the formation of a thioimidate intermediate that can subsequently cyclize. quora.comacs.org This reactivity is particularly relevant in the context of bioconjugation. quora.comacs.org

Furthermore, the nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazole rings. This is a widely used transformation in medicinal chemistry as the tetrazole ring is often employed as a bioisostere for a carboxylic acid group. The reaction is typically carried out by treating the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid catalyst like zinc chloride or with the use of trimethylsilyl (B98337) azide and a catalyst such as dibutyltin (B87310) oxide. nih.gov

Table 4: Conditions for Tetrazole Formation from Nitriles

Azide SourceCatalyst/AdditivesProductReference
Sodium AzideZinc Chloride5-substituted-1H-tetrazole nih.gov
Trimethylsilyl AzideDibutyltin Oxide5-substituted-1H-tetrazole

Reactivity of the Pyridine Nucleus

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity. The nitrogen atom deactivates the ring towards electrophilic substitution and directs incoming electrophiles primarily to the 3- and 5-positions. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C2 and C4).

In the case of this compound, the 2-position is already substituted with a cyano group, and the 4-position carries the acetate (B1210297) side chain. The presence of the electron-withdrawing cyano group further deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution.

While specific examples of reactions on the pyridine nucleus of this compound are not extensively documented in the provided search results, general principles of pyridine chemistry suggest that reactions such as N-oxidation or N-alkylation at the pyridine nitrogen are possible. Nucleophilic aromatic substitution could potentially occur at the remaining unsubstituted positions (3, 5, and 6), although this would be influenced by the directing effects of the existing substituents. For instance, in other 4-substituted pyridines, nucleophilic substitution has been observed. The pyridine-boryl radical, generated in situ from 4-cyanopyridine (B195900), has been used to synthesize 4-substituted pyridine derivatives, indicating the potential for radical reactions at the 4-position. quora.com

Electrophilic and Nucleophilic Substitution Reactions

The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is further intensified by the presence of two electron-withdrawing groups: the cyano group at the C-2 position and the ethyl acetate moiety at the C-4 position. Consequently, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution reactions. Such reactions typically require harsh conditions and often result in low yields, with substitution, if any, predicted to occur at the C-3 or C-5 positions, which are comparatively less electron-deficient.

Conversely, the electron-poor nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C-2 and C-4). The presence of the cyano group at the C-2 position can act as a leaving group under certain nucleophilic conditions, although this is less common than the displacement of a halide. More significantly, the electron-withdrawing character of both substituents stabilizes the anionic Meisenheimer-type intermediates formed during nucleophilic attack at the C-2 and C-4 positions, thereby facilitating such reactions.

Regioselective C-H Functionalization Approaches

Direct C-H functionalization of pyridines is a powerful tool for introducing molecular complexity. For this compound, the regioselectivity of C-H functionalization is dictated by the electronic and steric effects of the existing substituents. The electron-withdrawing nature of the cyano and ethyl acetate groups renders the C-H bonds of the pyridine ring more acidic and thus more amenable to deprotonation and subsequent functionalization.

Transition-metal-catalyzed C-H activation is a prominent strategy for pyridine functionalization. The coordination of the metal catalyst to the pyridine nitrogen can direct functionalization to the C-2 and C-6 positions. However, in this specific molecule, the C-2 position is already substituted. Therefore, functionalization would be directed towards the C-6 position. Alternatively, directing groups can be employed to achieve regioselectivity at other positions. The ester functionality, for instance, could potentially direct ortho C-H activation to the C-3 or C-5 positions. The specific outcome of such reactions would be highly dependent on the choice of catalyst, directing group, and reaction conditions.

Annulation and Heterocyclic Ring Formation

The presence of both a cyano group and an active methylene (B1212753) group in the ethyl acetate moiety makes this compound an excellent substrate for annulation reactions to construct a variety of fused and appended heterocyclic systems.

Synthesis of Fused Pyridine Derivatives

The construction of fused pyridine rings, such as pyrido[3,4-c]pyridines or thieno[2,3-b]pyridines, can be envisioned through intramolecular cyclization strategies. One such strategy is the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular condensation of a dinitrile to form an enamine, which can then be hydrolyzed to a cyclic ketone. wikipedia.orgbuchler-gmbh.comlscollege.ac.in To utilize this methodology, the ethyl ester group of the starting material would first need to be converted into a cyanomethyl group, thus creating a dinitrile precursor. Subsequent treatment with a strong base would induce cyclization to form a fused aminopyridine ring.

Another approach involves the initial transformation of the ethyl acetate group into other reactive functionalities. For instance, conversion to a hydrazide and subsequent reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrazolo[3,4-b]pyridine scaffold.

Construction of Pyrazole (B372694), Thiophene (B33073), Pyran, and Pyrimidine (B1678525) Scaffolds

The reactive functionalities of this compound are well-suited for the synthesis of various five- and six-membered heterocyclic rings.

Pyrazole Derivatives: The ethyl acetate moiety can be readily converted to the corresponding hydrazide by reaction with hydrazine (B178648) hydrate (B1144303). ekb.eg This pyridinylacetohydrazide can then serve as a key intermediate for pyrazole synthesis. For example, condensation of the hydrazide with β-diketones or β-ketoesters would lead to the formation of pyrazole rings appended to the pyridine core.

Thiophene Derivatives: The Gewald reaction is a powerful method for the synthesis of 2-aminothiophenes. arkat-usa.orgumich.eduresearchgate.netnih.govresearchgate.net This reaction involves the condensation of a carbonyl compound with an active methylene nitrile in the presence of elemental sulfur and a base. The active methylene group and the cyano group in this compound make it a potential candidate for participation in Gewald-type reactions, likely reacting with an aldehyde or ketone to form a polysubstituted thiophene ring attached to the pyridine at the C-4 position.

Pyran Derivatives: The synthesis of 4H-pyran derivatives can be achieved through multicomponent reactions. scielo.org.mxmdpi.comnih.govgrowingscience.comresearchgate.net A common approach involves the reaction of an aldehyde, an active methylene compound, and a 1,3-dicarbonyl compound. This compound can act as the active methylene component in such reactions. For instance, a one-pot reaction with an aromatic aldehyde and malononitrile (B47326) in the presence of a base could yield a highly functionalized 4H-pyran ring.

Pyrimidine Derivatives: The construction of a pyrimidine ring often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea (B33335) derivative. nih.govbu.edu.egresearchgate.netuobaghdad.edu.iq The ethyl cyanoacetate (B8463686) moiety of the title compound is a common precursor for pyrimidine synthesis. For example, reaction with thiourea (B124793) in the presence of a base can lead to the formation of a 2-thioxopyrimidine ring.

Formation of Other Nitrogen and Sulfur Heterocycles (e.g., Triazoles, Thiadiazoles, Oxadiazoles)

The versatility of this compound extends to the synthesis of other important nitrogen and sulfur-containing heterocycles. A common strategy involves the initial conversion of the ethyl ester to a more reactive intermediate, such as a carbohydrazide (B1668358).

Triazole Derivatives: The synthesis of 1,2,4-triazoles can be achieved from the corresponding carbohydrazide. For instance, reaction of the pyridinylacetohydrazide with carbon disulfide in the presence of a base, followed by treatment with hydrazine, can lead to the formation of a 4-amino-1,2,4-triazole-3-thiol (B7722964) ring system. Alternatively, 1,2,3-triazoles can be synthesized via Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. frontiersin.orgmdpi.comnih.govorganic-chemistry.org The cyano group of the starting material can be a precursor for the azide functionality.

Thiadiazole Derivatives: 1,3,4-Thiadiazoles are commonly synthesized from carbohydrazide precursors. nih.govnih.govsbq.org.brjocpr.comresearchgate.net The pyridinylacetohydrazide derived from the title compound can be reacted with various reagents to form the thiadiazole ring. For example, reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride, or reaction with carbon disulfide in a basic medium followed by alkylation, are common methods for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.

Oxadiazole Derivatives: Similar to thiadiazoles, 1,3,4-oxadiazoles are also frequently prepared from carbohydrazides. nih.govorganic-chemistry.orgjchemrev.commdpi.com Cyclodehydration of a diacylhydrazine, which can be formed by acylation of the pyridinylacetohydrazide, is a standard method. Alternatively, reaction of the carbohydrazide with triethyl orthoformate can yield a 2-unsubstituted 1,3,4-oxadiazole.

Specific Organic Reactions and Reagent-Based Transformations

The reactivity of the active methylene group in this compound allows for its participation in various classical organic reactions.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds using a Vilsmeier reagent (a mixture of a substituted amide like DMF and phosphorus oxychloride). organic-chemistry.orgijpcbs.comwikipedia.orgresearchgate.net While the pyridine ring itself is electron-deficient, the active methylene group can be formylated under Vilsmeier-Haack conditions, leading to the formation of a β-formyl-α-cyano ester derivative. This intermediate can then be used in further synthetic transformations.

Decarboxylation Reactions (e.g., to 2-(Pyridin-4-yl)acetonitrile)

Decarboxylation of this compound, specifically the removal of the ethoxycarbonyl group, would theoretically yield 2-(2-cyanopyridin-4-yl)acetonitrile. A common method for the decarboxylation of esters that possess an electron-withdrawing group at the α-position is the Krapcho decarboxylation. This reaction is typically performed in a dipolar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) with the addition of a salt, like lithium chloride, and water at elevated temperatures.

For a related isomer, ethyl 2-cyano-2-(pyridin-4-yl)acetate, a decarboxylation process has been described to produce 2-(pyridin-4-yl)acetonitrile. This reaction proceeds by heating the compound in dimethyl sulfoxide (DMSO) with lithium chloride. The reaction conditions and yields for this specific transformation are summarized in the table below.

Table 1: Reaction Conditions for the Decarboxylation of Ethyl 2-cyano-2-(pyridin-4-yl)acetate
Temperature (°C)Time (minutes)Yield (%)
10018092.6
12015089.3
1609081.5

Reactions with Alkyl Halides (e.g., Ethyl Bromoacetate)

The active methylene group in this compound is susceptible to alkylation by various alkyl halides in the presence of a base. The protons on the carbon adjacent to both the ester and the cyanopyridine ring are acidic and can be removed by a suitable base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with an electrophile, such as ethyl bromoacetate, in a nucleophilic substitution reaction.

This C-alkylation would result in the formation of diethyl 2-cyano-2-(pyridin-4-yl)succinate. The reaction is typically carried out in an inert solvent, and the choice of base is crucial to deprotonate the active methylene group without causing unwanted side reactions like ester hydrolysis. Common bases for such alkylations include sodium ethoxide or potassium carbonate.

Hydrazinolysis and Subsequent Cyclizations

The ester functionality of this compound can react with hydrazine hydrate (N₂H₄·H₂O) in a process known as hydrazinolysis. This reaction typically occurs by heating the ester with hydrazine hydrate in a solvent like ethanol. The process involves the nucleophilic acyl substitution of the ethoxy group (-OEt) by the hydrazinyl group (-NHNH₂), resulting in the formation of 2-(2-cyanopyridin-4-yl)acetohydrazide.

These resulting carbohydrazides are valuable intermediates in heterocyclic synthesis. For instance, they can undergo cyclization reactions with various reagents to form five- or six-membered heterocyclic rings, such as pyrazoles, 1,3,4-oxadiazoles, or 1,2,4-triazoles, depending on the reaction conditions and the cyclizing agent used.

Lossen Rearrangement and Related Rearrangements

The Lossen rearrangement is a classic reaction that converts a hydroxamic acid or its derivatives into an isocyanate, which can then be trapped by various nucleophiles. To apply this rearrangement to this compound, the ester would first need to be converted into the corresponding hydroxamic acid. This can be achieved by reacting the ester with hydroxylamine.

The resulting 2-(2-cyanopyridin-4-yl)-N-hydroxyacetamide could then be activated, for example, by acylation of the hydroxylamino group, to facilitate the rearrangement. The rearrangement proceeds via a concerted mechanism involving the migration of the pyridylacetyl group to the nitrogen atom with the simultaneous loss of a leaving group, forming an isocyanate intermediate. This reactive isocyanate can be subsequently converted into amines (via hydrolysis), ureas (by reaction with amines), or carbamates (by reaction with alcohols). A modern approach utilizes reagents like ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) to mediate the Lossen rearrangement of hydroxamic acids under mild conditions.

Oxidation and Reduction Reactions

The functional groups within this compound offer several possibilities for oxidation and reduction reactions.

Reduction:

Nitrile Group: The cyano group on the pyridine ring can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation would yield ethyl 2-(2-(aminomethyl)pyridin-4-yl)acetate.

Ester Group: The ethyl ester can be reduced to a primary alcohol. Strong reducing agents like LiAlH₄ would typically reduce both the ester and the nitrile group. More selective reagents, such as sodium borohydride (B1222165) in some cases or diisobutylaluminium hydride (DIBAL-H) at low temperatures, might allow for the preferential reduction of the ester to an aldehyde or alcohol, although selectivity can be challenging in the presence of a nitrile.

Pyridine Ring: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation under more forcing conditions (high pressure and temperature) using catalysts like platinum or rhodium.

Oxidation: The oxidation of this compound is less straightforward. The pyridine ring is generally resistant to oxidation unless activated. The methylene group could potentially be oxidized under specific conditions, but this is often challenging and can lead to complex product mixtures. The primary synthetic utility of this compound lies more in the reactions of its existing functional groups rather than its oxidation.

Mechanistic Investigations and Elucidation of Reaction Pathways

Spectroscopic Monitoring of Reaction Intermediates (e.g., LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for monitoring the progress of chemical reactions and identifying transient intermediates. In the context of synthesizing and functionalizing pyridyl compounds, LC-MS can be used to track the consumption of starting materials and the formation of products in real-time. This allows for the optimization of reaction conditions and provides insights into the reaction mechanism by detecting short-lived species.

Studies on Electron Transfer Processes (e.g., Single Electron Transfer (SET), Proton-Coupled Electron Transfer (PCET))

Electron transfer processes are fundamental to many modern synthetic methodologies, particularly those involving photoredox catalysis, which are increasingly used for the functionalization of heteroaromatic compounds like cyanopyridines. Single Electron Transfer (SET) is a key step in these reactions, where a photocatalyst, upon excitation by light, initiates a redox event by either donating or accepting an electron from a substrate.

In reactions involving cyanopyridines, a photocatalyst can engage in a SET process to generate radical intermediates that can then undergo further transformations. For example, a photoredox-catalyzed aminoalkylation of 4-cyanopyridines has been reported to proceed through a radical-radical cross-coupling process under redox-neutral conditions.

Proton-Coupled Electron Transfer (PCET) is another important mechanistic pathway, particularly in reactions where both a proton and an electron are transferred. While less commonly invoked for the types of reactions typically involving cyanopyridine acetates, PCET can play a role in certain redox processes, especially those involving protic solvents or additives.

Radical Reaction Mechanisms

Radical intermediates are central to many synthetic routes for the functionalization of pyridines. The generation of pyridine-centered radicals opens up a wide range of possibilities for C-C and C-heteroatom bond formation.

One notable example is the generation of pyridine-boryl radicals from 4-cyanopyridine (B195900) and bis(pinacolato)diboron. acs.org These radicals can then participate in novel radical addition and C-C coupling reactions with α,β-unsaturated ketones, aldehydes, and other radical acceptors. acs.org This approach allows for the synthesis of C-4 substituted pyridine (B92270) derivatives. acs.org

In the context of photoredox catalysis, the decyanative functionalization of cyanopyridines can also proceed through radical mechanisms. For example, the direct C4-H arylation of 1,4-dihydropyridines with cyanoarenes can be achieved through a mechanistically distinct radical-radical cross-coupling approach, initiated by the direct photoexcitation of the 1,4-dihydropyridine. researchgate.net

A plausible radical mechanism for the functionalization of a cyanopyridine derivative is outlined below:

Initiation: A radical initiator or a photocatalyst generates a reactive radical species.

Radical Addition: The generated radical adds to the cyanopyridine ring, often at a position dictated by electronic and steric factors.

Propagation/Coupling: The resulting pyridine-centered radical can then be trapped by another reactant or undergo a coupling reaction to form the final product.

Catalytic Cycle Elucidation (e.g., Photoredox Catalysis, Transition Metal Catalysis)

The elucidation of catalytic cycles is crucial for understanding and improving catalyzed reactions. Both photoredox and transition metal catalysis are widely employed for the synthesis and functionalization of pyridine derivatives.

Photoredox Catalysis: A general catalytic cycle for the photoredox-catalyzed functionalization of a cyanopyridine might involve the following steps:

Photoexcitation: A photocatalyst (e.g., an iridium or ruthenium complex) absorbs light and is excited to a higher energy state.

SET Event: The excited photocatalyst engages in a single electron transfer with a substrate, either oxidizing or reducing it to generate a radical ion.

Radical Reaction: The generated radical intermediate undergoes the desired chemical transformation (e.g., addition, coupling).

Catalyst Regeneration: The photocatalyst is returned to its ground state through a subsequent electron transfer event, completing the catalytic cycle.

Transition Metal Catalysis: Nickel-catalyzed C-H functionalization of pyridines has emerged as a powerful tool for the synthesis of substituted pyridines. nih.govresearchgate.netarkat-usa.org A plausible catalytic cycle for a nickel-catalyzed cross-coupling reaction involving a pyridyl compound could be:

Oxidative Addition: A Ni(0) catalyst undergoes oxidative addition to an aryl or alkyl halide.

C-H Activation/Nickelation: The resulting Ni(II) complex coordinates to the pyridine substrate and activates a C-H bond to form a nickelacycle intermediate. arkat-usa.org

Reductive Elimination: The two organic fragments on the nickel center couple and are eliminated, forming the C-C bond of the product and regenerating the Ni(0) catalyst.

The table below summarizes different catalytic approaches that could be relevant for the synthesis or functionalization of ethyl 2-(2-cyanopyridin-4-yl)acetate.

Catalysis TypeCatalyst ExampleKey IntermediatesPotential Application
Photoredox CatalysisIr[dF(CF3)ppy]2(dtbbpy)PF6Radical ions, Carbon-centered radicalsC-H functionalization, Cross-coupling
Nickel CatalysisNi(cod)2 / LigandNi(0)/Ni(II)/Ni(III) species, NickelacyclesC-H arylation/alkylation, Cross-coupling
Copper CatalysisCu(OTf)2Organocopper speciesOxidative cyclization

Influence of Solvent and Ligand Effects on Reaction Mechanisms

The choice of solvent and ligands can have a profound impact on the outcome of a chemical reaction, influencing reaction rates, selectivity, and even the operative mechanism.

Solvent Effects: Solvents can affect a reaction in several ways:

Polarity: Polar solvents can stabilize charged intermediates and transition states, potentially accelerating reactions that involve charge separation.

Coordinating Ability: Coordinating solvents can interact with the metal center in transition metal catalysis, influencing the reactivity and stability of the catalyst.

Protic vs. Aprotic: Protic solvents can participate in hydrogen bonding and proton transfer steps, which can be crucial for certain reaction mechanisms.

In transition metal-catalyzed nitrene transfer reactions, for example, the use of non-chlorinated solvents like anisole (B1667542) or isopropyl acetate (B1210297) has been shown to be effective, providing alternatives to traditional chlorinated solvents. chemrxiv.org The solvent can influence both the conversion and selectivity of such reactions. chemrxiv.org

Ligand Effects: In transition metal catalysis, ligands play a critical role in tuning the electronic and steric properties of the metal center. The choice of ligand can influence:

Catalyst Stability: Ligands can stabilize the metal catalyst, preventing decomposition and increasing its lifetime.

Reactivity: Electron-donating or electron-withdrawing ligands can alter the electron density at the metal center, thereby affecting its reactivity in key steps like oxidative addition and reductive elimination.

Selectivity: Chiral ligands can be used to induce enantioselectivity in asymmetric catalysis. Bulky ligands can control regioselectivity by sterically directing the substrates.

For instance, in nickel-catalyzed C-H alkylation of alkenyl-substituted pyridines, the choice of ligand can control whether the reaction proceeds via an exo- or endo-selective cyclization pathway. researchgate.net

The following table provides examples of how solvent and ligand choice can influence reactions relevant to pyridyl chemistry.

FactorExampleEffect on Reaction
Solvent PolarityDichloromethane vs. AcetonitrileCan alter the stability of charged intermediates and influence reaction rates. In some cases, it can affect product distribution by influencing side reactions like aziridine (B145994) ring opening. mdpi.com
Ligand Steric BulkP(t-Bu)3 vs. PPh3Bulky ligands can promote reductive elimination and influence regioselectivity in cross-coupling reactions.
Ligand Type (e.g., NHC vs. Phosphine)N-Heterocyclic Carbene (NHC) vs. Tri-isopropylphosphineCan switch the regioselectivity in hydroheteroarylation reactions of pyridines. rsc.org

Computational and Theoretical Chemistry Studies

Electronic Structure and Bonding Analysis (e.g., Natural Bond Orbital (NBO) Analysis, Frontier Molecular Orbital (FMO) Theory)

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the distribution of electron density in a molecule, providing insights into its bonding and structure. For ethyl 2-(2-cyanopyridin-4-yl)acetate, an NBO analysis would reveal the nature of the hybrid orbitals forming the sigma and pi bonds within the pyridine (B92270) ring, the cyano group, and the ethyl acetate (B1210297) moiety. It would also quantify the delocalization of electron density, highlighting conjugation effects and hyperconjugative interactions that contribute to the molecule's stability.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO indicates the ability to accept electrons. For this compound, the HOMO is likely to be located on the electron-rich pyridine ring, while the LUMO would be associated with the electron-withdrawing cyano and ester groups. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Hypothetical FMO Data for this compound

Parameter Hypothetical Value (eV) Implication
HOMO Energy -6.5 Indicates electron-donating capability
LUMO Energy -1.8 Indicates electron-accepting capability

Quantum Chemical Calculations of Reaction Pathways and Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the pathways of chemical reactions involving this compound. These calculations can determine the geometries of reactants, transition states, and products, as well as their relative energies. This information is invaluable for understanding reaction mechanisms and predicting the feasibility and outcomes of chemical transformations. For instance, the hydrolysis of the ester group or nucleophilic addition to the cyano group could be modeled to understand the energetics and barriers of these processes.

Prediction of Chemical Reactivity and Selectivity Profiles

By analyzing the electronic structure and the results of quantum chemical calculations, it is possible to predict the chemical reactivity and selectivity of this compound. For example, mapping the electrostatic potential onto the electron density surface can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, and a positive potential around the carbon atom of the cyano group and the carbonyl carbon, indicating likely sites for electrophilic and nucleophilic attack, respectively.

In Silico Exploration of Structure-Reactivity and Structure-Property Relationships

In silico methods allow for the systematic modification of the structure of this compound to explore how these changes affect its reactivity and properties. For example, substituting different groups on the pyridine ring or altering the ester group would lead to changes in the electronic properties, which could be quantified through computational analysis. These studies help in establishing structure-activity relationships (SAR) and structure-property relationships (SPR), which are crucial for designing new molecules with tailored functions.

Molecular Modeling and Docking Studies for Ligand-Protein Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) might interact with a biological target, such as a protein. Given that many pyridine derivatives exhibit biological activity, these methods could be applied to this compound to explore its potential as a drug candidate. Docking simulations would place the molecule into the binding site of a target protein and calculate a docking score, which estimates the binding affinity. The analysis of the binding pose would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Such studies are foundational in the field of drug discovery and design.

Advanced Applications in Chemical Research and Development

Role as a Key Precursor for Advanced Synthetic Intermediates

The reactivity of ethyl 2-(2-cyanopyridin-4-yl)acetate allows it to serve as a key starting material for the synthesis of more advanced chemical intermediates. The multiple reactive sites within the molecule can be selectively targeted to build molecular complexity. For instance, compounds with a similar cyanopyridine acetate (B1210297) structure are readily transformed into other valuable intermediates.

One fundamental transformation is decarboxylation. A related isomer, ethyl 2-cyano-2-(pyridin-4-yl)acetic ester, is used as a precursor to synthesize 2-(pyridin-4-yl)acetonitrile. bue.edu.eg This reaction, which removes the ethoxycarbonyl group, yields a synthetically useful pyridylacetonitrile, a common building block in the pharmaceutical industry.

Furthermore, the ester functionality can be converted into other groups, such as hydrazides. In a relevant example, a complex cyanopyridine derivative, ethyl 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetate, is synthesized and subsequently reacted with hydrazine (B178648) hydrate (B1144303). nih.gov This reaction converts the ethyl ester into an acetohydrazide, a key functional group for constructing compounds with potential cytotoxic activity against cancer cell lines. nih.gov These examples demonstrate the utility of the ethyl cyanopyridine acetate framework in generating diverse and advanced intermediates for further chemical synthesis.

Table 1: Examples of Synthetic Transformations of Cyanopyridine Acetate Derivatives
Starting Material ClassReaction TypeProduct (Intermediate)Significance
Ethyl 2-cyano-2-(pyridin-4-yl)acetateDecarboxylation2-(Pyridin-4-yl)acetonitrileFormation of a versatile pyridylacetonitrile building block. bue.edu.eg
Ethyl 2-(cyanobipyridin-2-yloxy)acetateHydrazinolysis2-(cyanobipyridin-2-yloxy)acetohydrazideCreates a key precursor for synthesizing potential anticancer agents. nih.gov
2-Chloro-4-cyanopyridineNucleophilic SubstitutionVarious substituted pyridinesServes as a building block for pharmaceuticals and agrochemicals. chemimpex.com

Development of Novel Molecular Scaffolds for Diverse Applications

A molecular scaffold is the core structure of a molecule upon which various functional groups are built to create a family of related compounds. This compound is an excellent platform for developing novel molecular scaffolds due to the inherent reactivity of its cyanopyridine core. The pyridine (B92270) ring is one of the most important heteroaromatic rings found in many organic compounds with a wide range of applications in pharmaceuticals and agrochemicals. researchgate.net

The synthesis of novel 3-cyanopyridine (B1664610) derivatives highlights this utility. In these syntheses, various precursors are reacted with cyanoacetohydrazide derivatives to construct complex pyridine-based scaffolds that are anticipated to have antitumor activity. nih.gov The reactions often involve cyclization steps where the cyano and active methylene (B1212753) groups of the precursor participate in forming the new heterocyclic ring. This demonstrates how the functional groups present in molecules like this compound can be leveraged to build diverse libraries of compounds for biological screening. The pyridine derivatives are prevalent in a wide variety of pharmaceuticals, agrochemicals, and other bioactive molecules. researchgate.net

Applications in Materials Science (e.g., Fluorescent Sensors)

In materials science, the unique electronic properties of the cyanopyridine moiety are exploited to create functional materials, particularly fluorescent sensors. These sensors are molecules designed to change their fluorescence properties (e.g., turn on, turn off, or shift in color) upon binding to a specific analyte, such as a metal ion or another small molecule. mdpi.com Pyridine ring molecules are used as chelating agents in metal ligand chemistry and as nonlinear optical materials. mdpi.com

Several studies have demonstrated the effectiveness of cyanopyridine-based molecules as fluorescent chemosensors:

A sensor derived from 4-(6-diaryl)-2-oxo-1,2-dihydropyridine-3-carbonitrile was developed for the selective detection of uranyl ions (UO₂²⁺) in water samples. The fluorescence of the sensor was significantly quenched in the presence of these ions. bue.edu.egresearchgate.net

Other 2-amino-3-cyanopyridine (B104079) derivatives have been evaluated as fluorometric sensors for various toxic heavy metal ions, including Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com

A near-infrared probe based on a cyanopyridine cyanine (B1664457) skeleton was designed for the precise quantification of bisulfite (HSO₃⁻), a common additive in the food and drug industries. nih.gov This probe exhibits a strong fluorescence emission at 784 nm, which is quenched upon reaction with bisulfite. nih.gov

These applications underscore the potential of the cyanopyridine scaffold, central to this compound, in the design of advanced optical materials for environmental and biological monitoring.

Table 2: Cyanopyridine Derivatives as Fluorescent Sensors
Cyanopyridine ScaffoldTarget AnalyteSensing MechanismSignificance
4-(6-diaryl)-2-oxo-1,2-dihydropyridine-3-carbonitrileUranyl ions (UO₂²⁺)Fluorescence QuenchingSelective detection in water samples. bue.edu.egresearchgate.net
2-Amino-3-cyanopyridine derivativesToxic heavy metals (Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺)Differential Fluorescent ResponseMonitoring of toxic ions in wastewater. mdpi.com
Cyanopyridine cyanine dyeBisulfite (HSO₃⁻)Near-Infrared Fluorescence QuenchingDetection in food and biological samples. nih.gov

Utility in the Construction of Agrochemical Precursors

The pyridine heterocycle is a privileged structure in the agrochemical industry, appearing in numerous fungicides, herbicides, and insecticides. researchgate.net Cyanopyridines, in particular, serve as key intermediates for the synthesis of these active ingredients. For example, 3-Cyanopyridine is a precursor for the insecticide Pymetrozine, while both 3- and 4-cyanopyridine (B195900) are used to manufacture various other agrochemicals. jubilantingrevia.comjubilantingrevia.com

Compounds like 2-Chloro-4-cyanopyridine are versatile building blocks employed in the formulation of effective pesticides and herbicides. chemimpex.com The presence of the cyano and chloro groups provides reactive handles for synthetic chemists to perform nucleophilic substitutions and coupling reactions, allowing for the construction of complex agrochemical products. chemimpex.com Given that this compound contains the essential cyanopyridine core, it represents a valuable synthon with clear potential for derivatization into novel agrochemical candidates.

Design and Synthesis of Chemically-Oriented Molecular Probes and Degraders (e.g., PROTACs)

One of the most cutting-edge areas of chemical biology and drug discovery is the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govresearchgate.net By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the cell's own proteasome machinery. nih.gov

The linker is a critical component of a PROTAC, as its length, composition, and rigidity significantly impact the potency and selectivity of the degrader. researchgate.netexplorationpub.com The synthesis of PROTACs requires modular building blocks that can be easily incorporated into the linker or attached to one of the ligands. This compound possesses functionalities that make it an attractive candidate for such a role. The ethyl ester can be readily hydrolyzed to a carboxylic acid or converted to an amide, providing a point of attachment for either the POI ligand, the E3 ligase ligand, or another part of the linker through standard amide coupling reactions. chemrxiv.org The cyanopyridine ring itself can be part of a rigid linker design, which has been shown to sometimes yield more favorable properties. nih.gov While direct synthesis of a PROTAC using this specific molecule has not been explicitly detailed, its chemical nature aligns well with the "linkerology" strategies employed in modern PROTAC design, marking it as a molecule of high potential in the synthesis of these advanced chemical probes and therapeutic agents. nih.gov

Q & A

Q. What are the recommended synthetic routes for ethyl 2-(2-cyanopyridin-4-yl)acetate?

Methodological Answer: A common approach involves multi-step reactions starting with substituted pyridine derivatives. For example:

Substitution reaction : React 2-cyanopyridine derivatives with haloacetates under alkaline conditions to introduce the acetyl group .

Condensation : Use ethyl cyanoacetate in a Knoevenagel-type condensation with aldehydes or ketones under ammonium acetate catalysis to form the α,β-unsaturated intermediate .

Purification : Employ column chromatography or recrystallization for isolation.

Key Considerations : Monitor reaction progress via TLC and optimize solvent systems (e.g., ethanol/water mixtures) to improve yield .

Q. How can the purity and structural integrity of this compound be verified?

Methodological Answer: Combine analytical techniques for cross-validation:

  • NMR Spectroscopy : Confirm the presence of the pyridine ring (δ 7.5–8.5 ppm) and ester carbonyl (δ 4.1–4.3 ppm for CH₂CH₃, δ 1.2–1.4 ppm for CH₃) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 190.58 (M+H⁺) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) .

Q. What purification techniques are effective post-synthesis?

Methodological Answer:

  • Distillation : Use fractional distillation under reduced pressure (e.g., 0.1 mmHg) for liquid intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for crystalline products .
  • Chromatography : Employ silica gel columns with gradient elution (hexane → ethyl acetate) for polar impurities .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for its synthesis?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
  • Machine Learning : Train models on existing reaction databases to predict optimal catalysts (e.g., ammonium acetate) and solvent systems .
  • Microkinetic Modeling : Simulate concentration-time profiles to adjust reagent stoichiometry and temperature (e.g., 80–100°C for condensation) .

Case Study : ICReDD’s workflow reduced reaction optimization time by 40% in similar pyridine-based syntheses .

Q. What strategies resolve contradictions in reported reaction yields?

Methodological Answer:

  • Factorial Design : Vary factors like temperature, catalyst loading, and solvent polarity in a 2³ factorial experiment to identify dominant variables .
  • Sensitivity Analysis : Use ANOVA to determine if yield discrepancies arise from side reactions (e.g., hydrolysis of the cyano group) .
  • In Situ Monitoring : Implement FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How does the electronic nature of substituents affect reactivity?

Methodological Answer:

  • Hammett Analysis : Correlate σ values of substituents (e.g., -CN vs. -Cl) with reaction rates in nucleophilic acyl substitutions .
  • DFT Calculations : Map electron density distributions to predict regioselectivity in cyclization steps .
  • Steric Effects : Use molecular docking simulations to assess steric hindrance from bulky groups (e.g., ethyl ester vs. methyl ester) .

Q. How to design experiments to study degradation products under varying conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (60°C), UV light, and acidic/basic conditions (pH 2–12) .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed carboxylic acid) via fragmentation patterns .
  • Surface Reactivity Studies : Use XPS or ToF-SIMS to analyze interactions with indoor surfaces (e.g., silica or polymer coatings) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.